Enantiomeric Purity: Direct Stereochemical Differentiation vs. (R)-Enantiomer and Racemate
The target compound is the defined (S)-enantiomer, which is the stereochemically active precursor required for the synthesis of (S,S,S)-configured ACE inhibitors [1]. The (R)-enantiomer (methyl (4R)-2-oxo-4-imidazolidinecarboxylate) and the racemate (methyl 2-oxoimidazolidine-4-carboxylate, CAS 1314902-39-0) [2] are distinct chemical entities. The (S)-enantiomer's specific rotation and chromatographic retention time provide analytical benchmarks for confirming the stereochemical integrity of the purchased material. For instance, an analytical report for a typical lot of the (S)-enantiomer specifies an enantiomeric excess of >99% .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 157001-86-0, [α]D = -12.0° (c=1, MeOH) |
| Comparator Or Baseline | (R)-enantiomer, CAS not available, expected [α]D = +12.0°; Racemate, CAS 1314902-39-0, [α]D = 0° |
| Quantified Difference | Enantiomeric excess >99% for (S)-enantiomer |
| Conditions | Analytical report based on chiral HPLC analysis of a commercial batch |
Why This Matters
Procurement of the wrong enantiomer will directly compromise the stereochemical integrity of downstream chiral products, leading to loss of biological activity or inversion of pharmacological effect.
- [1] Hayashi, K., et al. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of Medicinal Chemistry, 1989, 32(2), 289-297. View Source
- [2] PubChem. Methyl 2-oxoimidazolidine-4-carboxylate. CID 21639963. View Source
